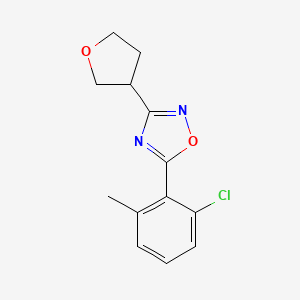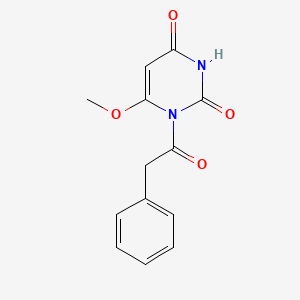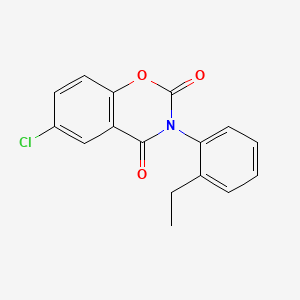![molecular formula C17H17ClN4O2 B5630737 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound of interest is a complex molecule with potential applications in various fields of chemistry and materials science. While the exact research on this specific compound is not readily available, insights can be drawn from related studies on similar compounds, providing a foundation for understanding its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic heterocyclic structures and involving alkylation, condensation, and cyclization reactions to introduce the desired functional groups and scaffold. For instance, compounds like pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through heterocyclization reactions of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, demonstrating the complexity and versatility of synthetic routes for such molecules (Velihina et al., 2020).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (DFT calculations) are commonly employed. For example, studies on antipyrine derivatives have utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to elucidate their molecular structures, highlighting the importance of these techniques in revealing the geometrical and electronic features of complex molecules (Saeed et al., 2020).
Propiedades
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11-16(18)12(2)22(21-11)10-14-5-6-15(24-14)17(23)20-9-13-4-3-7-19-8-13/h3-8H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWEZZVZPSJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CN=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5630655.png)
![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)


![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methylbenzamide](/img/structure/B5630691.png)
![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)
![1-[4-(dimethylamino)benzyl]-4-piperidinol](/img/structure/B5630705.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)


![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)
![(4-tert-butylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5630750.png)